2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(2-phenoxyphenyl)furan-3-carboxamide is a synthetic organic compound belonging to the class of furan carboxamides. . The compound features a furan ring substituted with a methyl group and a carboxamide group attached to a phenoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The general reaction scheme involves coupling a furan derivative with a phenoxyphenyl boronic acid in the presence of a base and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-N-(2-phenoxyphenyl)furan-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenoxyphenyl moiety, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Singlet oxygen or triplet chromophoric dissolved organic matter (3CDOM*).
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: Amines.
Substitution: Various substituted phenoxyphenyl derivatives.
Scientific Research Applications
2-Methyl-N-(2-phenoxyphenyl)furan-3-carboxamide has several scientific research applications:
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide involves its interaction with reactive oxygen species such as singlet oxygen and triplet chromophoric dissolved organic matter. The furan ring reacts with singlet oxygen, leading to the formation of reactive intermediates that can further degrade or modify the compound . The phenoxyphenyl moiety can undergo oxidation by triplet chromophoric dissolved organic matter, contributing to the overall reactivity of the compound.
Comparison with Similar Compounds
Carboxine: A well-known furan carboxamide fungicide.
Oxicarboxine: Another furan carboxamide with antifungal properties.
Boscalid: A modern fungicide with a broader spectrum of activity.
Comparison: 2-Methyl-N-(2-phenoxyphenyl)furan-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike carboxine and oxicarboxine, which are primarily used as fungicides, this compound has broader applications in environmental photochemistry and material science. Its structural features make it a valuable model for studying photodegradation mechanisms and developing new materials with tailored properties .
Properties
IUPAC Name |
2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-15(11-12-21-13)18(20)19-16-9-5-6-10-17(16)22-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRQRWSVJNFTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.